molecular formula C16H14O4 B1323401 5-Acetyl-2-(benzyloxy)benzoic acid CAS No. 201663-18-5

5-Acetyl-2-(benzyloxy)benzoic acid

Cat. No.: B1323401
CAS No.: 201663-18-5
M. Wt: 270.28 g/mol
InChI Key: HYPLBZRVAALRTM-UHFFFAOYSA-N
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Description

5-Acetyl-2-(benzyloxy)benzoic acid: is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, featuring an acetyl group at the 5-position and a benzyloxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-(benzyloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Benzylation: The hydroxyl group at the 2-position is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetylation: The acetyl group is introduced at the 5-position through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Deprotection: The benzyl protecting group is removed by hydrogenation over a palladium catalyst to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 5-Carboxy-2-(benzyloxy)benzoic acid.

    Reduction: 5-(Hydroxymethyl)-2-(benzyloxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Acetyl-2-(benzyloxy)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the manufacture of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(benzyloxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the acetyl group at the 5-position.

    5-Acetylsalicylic acid: Lacks the benzyloxy group at the 2-position.

    2-Hydroxy-5-acetylbenzoic acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.

Uniqueness: 5-Acetyl-2-(benzyloxy)benzoic acid is unique due to the presence of both the acetyl and benzyloxy groups, which can influence its reactivity and interactions in chemical and biological systems.

Biological Activity

5-Acetyl-2-(benzyloxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol. Its structure features an acetyl group and a benzyloxy moiety attached to a benzoic acid framework, which is essential for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid compounds exhibit varying degrees of antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Properties : Research indicates that compounds with similar structures may possess cytotoxic effects on various cancer cell lines. For instance, derivatives have shown selective toxicity towards cancer cells while sparing normal cells, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related compounds, which may extend to this compound through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), thus reducing pain and inflammation .

The mechanisms underlying the biological activities of this compound are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, such as COX enzymes .
  • Cell Signaling Modulation : Interaction with cellular receptors could alter signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects .

Synthesis and Derivatives

The synthesis of this compound typically involves acylation reactions where benzoic acid derivatives are reacted with acetylating agents in the presence of catalysts. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.

Compound Molecular Formula Biological Activity
This compoundC16H16O4Antimicrobial, Anticancer
Methyl 5-acetyl-2-(benzyloxy)benzoateC17H18O4Potentially similar activities

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those structurally related to this compound. Results indicated significant activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) reported .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potential for further development as therapeutic agents .
  • Inflammation Models : Animal models have been employed to assess the anti-inflammatory effects of related compounds in conditions induced by carrageenan or formalin, showing promising results in reducing edema and pain responses .

Properties

IUPAC Name

5-acetyl-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPLBZRVAALRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619320
Record name 5-Acetyl-2-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201663-18-5
Record name 5-Acetyl-2-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Acetyl-2-benzyloxybenzoic acid methyl ester (5.69 g, 20 mmol) was dissolved in a mixed solvent of methanol (20 mL) and tetrahydrofuran (20 mL). 2 N sodium hydroxide (11 mL) was added dropwise, and the mixture was stirred for 8 hours. The solvent was evaporated under reduced pressure. 2 N hydrochloric acid was added to the residue, and it was extracted with dichloromethane. After the dichloromethane layer was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated, the residue was washed with isopropyl ether to give the title compound (4.92 g, 91.0%) as a white solid.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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